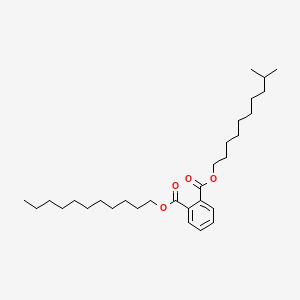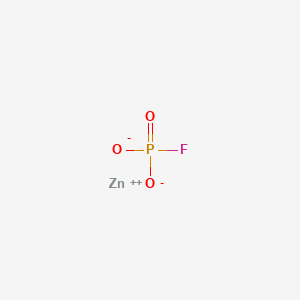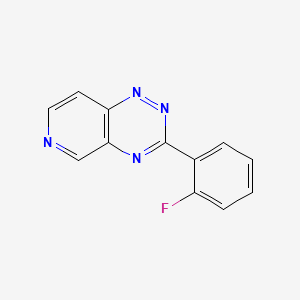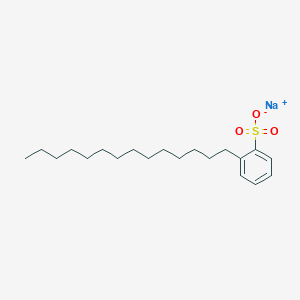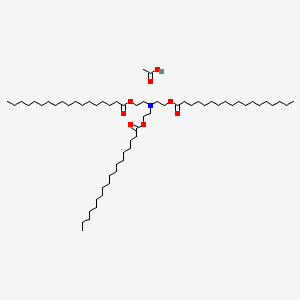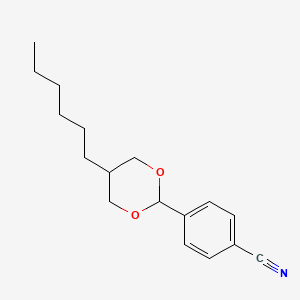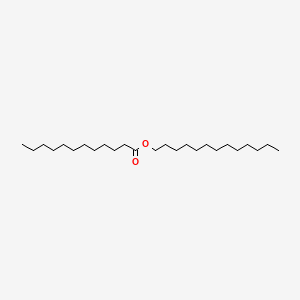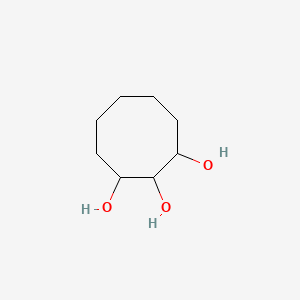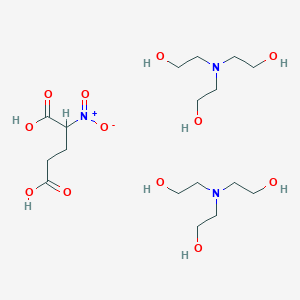
1-Dodecanol, 2-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanol, 2-bromo- is an organic compound that belongs to the class of primary alcohols. It is characterized by the presence of a bromine atom attached to the second carbon of the dodecanol chain. This compound is also known as 12-bromo-1-dodecanol and has the molecular formula C12H25BrO. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecanol, 2-bromo- can be synthesized through the bromination of 1-dodecanol. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods: In industrial settings, the production of 1-dodecanol, 2-bromo- may involve the use of large-scale bromination reactors where 1-dodecanol is treated with bromine or brominating agents under optimized conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecanol, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols to form different derivatives.
Oxidation Reactions: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to form 1-dodecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-dodecanol derivatives with different functional groups.
Oxidation: 1-dodecanal or dodecanoic acid.
Reduction: 1-dodecanol.
Aplicaciones Científicas De Investigación
1-Dodecanol, 2-bromo- has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants, lubricants, and polymers.
Biology: Employed in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-dodecanol, 2-bromo- involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s solubility, reactivity, and biological activity.
Comparación Con Compuestos Similares
1-Dodecanol: A primary alcohol with the molecular formula C12H26O, lacking the bromine atom.
2-Bromo-1-tetradecanol: A similar compound with a longer carbon chain.
1-Bromo-2-dodecane: A brominated dodecane without the hydroxyl group.
Uniqueness: 1-Dodecanol, 2-bromo- is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its amphiphilic nature makes it valuable in studies involving lipid interactions and membrane dynamics.
Propiedades
Número CAS |
56804-71-8 |
|---|---|
Fórmula molecular |
C12H25BrO |
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
2-bromododecan-1-ol |
InChI |
InChI=1S/C12H25BrO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11H2,1H3 |
Clave InChI |
AAWIVICFKOFENR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


